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Compound of Interest

Compound Name: 8-Methylimidazo[1,5-a]pyridine

Cat. No.: B115793

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 8-Methylimidazo[1,5-a]pyridine. The information presented herein is
crucial for the identification, characterization, and quality control of this compound in research
and drug development settings. The data is compiled from analogous compounds and
predicted values based on established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 8-
Methylimidazo[1,5-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment

ppm) (J, Hz)

~7.8-8.0 d ~7.0 H-5

~7.4-7.6 S H-1

~7.2-7.4 S H-3

~6.8-7.0 t ~7.0 H-6

~6.6-6.8 d ~7.0 H-7

~2.5 S CHs (at C-8)

Predicted data is based on the analysis of various substituted imidazo[1,5-a]pyridine

derivatives.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (6, ppm) Assighment
~140-142 C-8a
~135-137 C-5

~130-132 C-1

~125-127 C-3

~120-122 C-8

~118-120 C-7

~115-117 C-6

~15-17 CHs

Predicted data is based on the analysis of various substituted imidazo[1,5-a]pyridine

derivatives.

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretching (aromatic)
~2950-2850 Medium-Weak C-H stretching (aliphatic CHs)
~1640-1620 Strong C=N stretching
i C=C stretching (aromatic

~1600-1450 Medium-Strong )

rings)
~1400-1350 Medium C-H bending (CHs)

C-H out-of-plane bending
~800-700 Strong

(aromatic)

Predicted data is based on characteristic absorption frequencies for similar heterocyclic
compounds.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Proposed Fragment
132 High [M]* (Molecular lon)
131 Moderate [M-H]*

117 Moderate [M-CHs]+

105 Moderate [M-HCN]*

91 Low [C7HA]

78 Low [CeHe]*

Predicted fragmentation patterns are based on the principles of mass spectrometry and known
fragmentation of related nitrogen-containing heterocyclic compounds.
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Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above. These protocols are based on standard laboratory practices for the analysis of organic
compounds.

NMR Spectroscopy

2.1.1. Sample Preparation:
o Weigh approximately 5-10 mg of 8-Methylimidazo[1,5-a]pyridine.

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIz, DMSO-ds, or
Acetone-ds) in a standard 5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

2.1.2. 'H NMR Spectroscopy:
e Acquire the *H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

e Typical acquisition parameters include a spectral width of 10-12 ppm, a pulse angle of 30-45
degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

e Process the free induction decay (FID) with an exponential multiplication (line broadening of
0.3 Hz) and Fourier transform to obtain the spectrum.

e Phase and baseline correct the spectrum manually.

« Integrate all signals and reference the spectrum to the TMS signal.
2.1.3. 13C NMR Spectroscopy:

e Acquire the 3C NMR spectrum on the same spectrometer.

e Use a proton-decoupled pulse sequence.
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o Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse angle of 30-
45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or
more) to achieve a good signal-to-noise ratio.

e Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier
transform.

o Reference the spectrum to the solvent peak (e.g., CDClIs at 77.16 ppm).

Infrared (IR) Spectroscopy

o Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g.,
NaCl or KBr).

o KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to
a fine powder and press it into a transparent pellet using a hydraulic press.

o Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g.,
dichloromethane or acetone). Apply a drop of the solution to a salt plate and allow the
solvent to evaporate.

e Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
e Scan the sample over a range of 4000-400 cm~1.

e Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt
plate and subtract it from the sample spectrum.

Mass Spectrometry (MS)

» Choose an appropriate ionization technique, such as Electron lonization (EI) or Electrospray
lonization (ESI).

» Electron lonization (EI-MS):

o Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a
direct insertion probe) into the mass spectrometer.
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o Use a standard electron energy of 70 eV.

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

» Electrospray lonization (ESI-MS):

o Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low
concentration (e.g., 1-10 pg/mL).

o Infuse the solution into the ESI source at a constant flow rate.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 8-Methylimidazo[1,5-a]pyridine.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b115793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification

Synthesis of 8-Methylimidazo[1,5-a]pyridine
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General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

 To cite this document: BenchChem. [Spectroscopic Data of 8-Methylimidazo[1,5-a]pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115793#spectroscopic-data-for-8-methylimidazo-1-5-
a-pyridine-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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